2-(Mercaptomethyl)-5-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-(sulfanylmethyl)phenol is an organic compound that belongs to the class of phenols It is characterized by a phenolic hydroxyl group (-OH) attached to a benzene ring, which also bears a methyl group (-CH₃) and a sulfanylmethyl group (-CH₂SH)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(sulfanylmethyl)phenol can be achieved through several methods. One common approach involves the alkylation of 5-methyl-2-hydroxybenzyl alcohol with a thiol reagent under basic conditions. The reaction typically requires a strong base such as sodium hydroxide (NaOH) and a suitable solvent like ethanol or methanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 5-methyl-2-(sulfanylmethyl)phenol may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may also incorporate purification steps such as distillation or recrystallization to obtain high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-2-(sulfanylmethyl)phenol undergoes several types of chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: The phenolic hydroxyl group can be reduced to a corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methyl and sulfanylmethyl groups direct incoming electrophiles to the ortho and para positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Electrophiles such as bromine (Br₂), nitric acid (HNO₃)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydrocarbons
Substitution: Brominated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-(sulfanylmethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s phenolic structure allows it to interact with biological systems, making it a potential candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its phenolic and sulfanylmethyl groups.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-methyl-2-(sulfanylmethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The sulfanylmethyl group can undergo redox reactions, affecting cellular redox balance and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol: Lacks the methyl and sulfanylmethyl groups, making it less hydrophobic and less reactive in certain chemical reactions.
2-Methylphenol (o-Cresol): Similar structure but lacks the sulfanylmethyl group, resulting in different reactivity and applications.
4-Methyl-2-(sulfanylmethyl)phenol: Positional isomer with the sulfanylmethyl group at the para position, leading to different chemical properties and reactivity.
Uniqueness
5-Methyl-2-(sulfanylmethyl)phenol is unique due to the presence of both methyl and sulfanylmethyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased hydrophobicity and reactivity towards electrophiles, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H10OS |
---|---|
Molekulargewicht |
154.23 g/mol |
IUPAC-Name |
5-methyl-2-(sulfanylmethyl)phenol |
InChI |
InChI=1S/C8H10OS/c1-6-2-3-7(5-10)8(9)4-6/h2-4,9-10H,5H2,1H3 |
InChI-Schlüssel |
HLGMSIMRQSHIIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)CS)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.